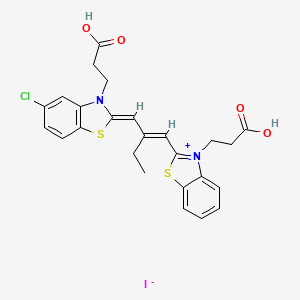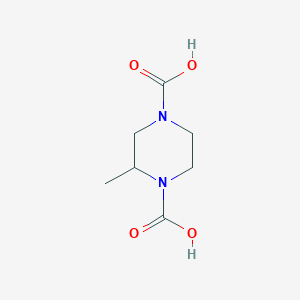
2-Methylpiperazine-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpiperazine-1,4-dicarboxylic acid is an organic compound with the molecular formula C7H12N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperazine-1,4-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpiperazine-1,4-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted piperazine derivatives.
Scientific Research Applications
2-Methylpiperazine-1,4-dicarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylpiperazine-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with two nitrogen atoms in a six-membered ring.
2-Methylpiperazine: A derivative of piperazine with a methyl group attached to one of the nitrogen atoms.
1,4-Dicarboxylic acid derivatives: Compounds with two carboxyl groups attached to a piperazine ring.
Uniqueness
2-Methylpiperazine-1,4-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxyl groups on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
857188-26-2 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-methylpiperazine-1,4-dicarboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c1-5-4-8(6(10)11)2-3-9(5)7(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
GKGLJFWUEIMDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


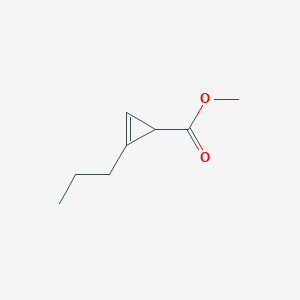
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)

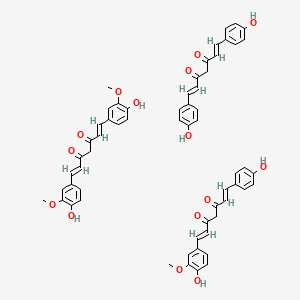


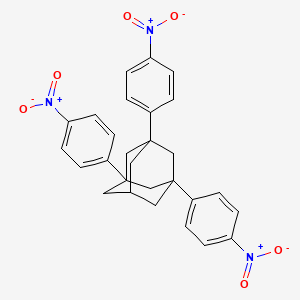
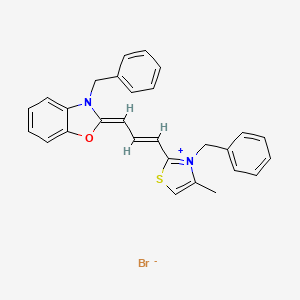
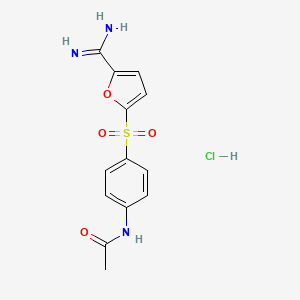
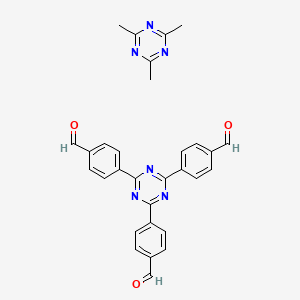
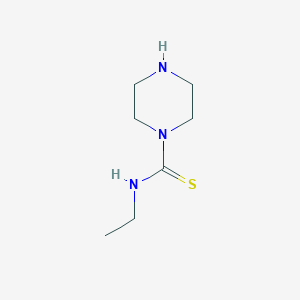
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)

